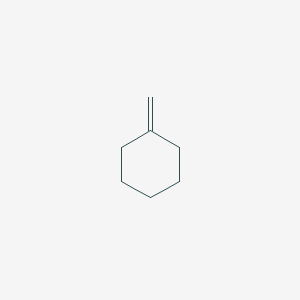

Methylenecyclohexane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis and pyrolysis of methylenecyclohexane involve complex processes that lead to the formation of various intermediates and by-products. During combustion, it undergoes pyrolysis and combustion to produce radicals and cyclic intermediates such as benzene, cyclohexene, and toluene, highlighting its role in understanding combustion chemistry and the formation of aromatic compounds under different conditions (Wang et al., 2014).

Molecular Structure Analysis

This compound’s molecular structure and conformation have been explored through various methods. Studies on its conformational properties, such as the preference of the methyl group's position and the molecular geometry, are vital in understanding its chemical behavior and reactivity (Arnason et al., 2002).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including pyrolysis, combustion, and dehydrogenation, which are essential for understanding its reactivity and the formation of other chemical species. For instance, its pyrolysis and combustion involve the formation of radicals and cyclic intermediates, contributing to the broader understanding of fuel combustion chemistry (Wang et al., 2014).

Physical Properties Analysis

The gas-phase molecular structure and puckering of the cyclohexane ring in this compound have been studied, revealing the influence of equatorial substitution on the geometry of the chair form and providing insights into its physical characteristics (Geise et al., 1971).

Chemical Properties Analysis

The chemical properties of this compound, including its behavior during dehydrogenation reactions for hydrogen production, highlight its potential as a hydrogen carrier. The exploration of catalysts for this compound dehydrogenation has been a significant area of research, aiming to develop more efficient catalysts for industrial applications (Meng et al., 2021).

Applications De Recherche Scientifique

Combustion Chemistry :

- Methylenecyclohexane has been studied for its role in combustion processes. It serves as a model for understanding the combustion chemistry of larger cycloalkanes and practical fuels. Research has focused on identifying and quantifying pyrolysis and flame intermediates, including radicals and cyclic intermediates. This aids in clarifying the formation channels of key components like toluene and benzene in combustion processes (Wang et al., 2014).

Membrane Reactors in Hydrogenation :

- This compound has been investigated in the hydrogenation process using catalytic membrane reactors. Studies have involved the use of flat polymeric and tubular ceramic membranes with a hydrogenation catalyst deposited into their structure. This research contributes to the development of more efficient catalytic processes in chemical synthesis (Bottino et al., 2002).

Catalyst Development for Dehydrogenation :

- This compound's dehydrogenation is critical in hydrogen storage systems. Research in this area has focused on developing catalysts with improved stability, activity, and selectivity for methylcyclohexane dehydrogenation. The aim is to enhance the industrialization of systems like the Methylcyclohexane-toluene-hydrogen cycle for efficient hydrogen storage and release (Meng et al., 2021).

Hydrogen Storage and Generation :

- This compound is also explored in the context of hydrogen storage and generation. Studies have simulated the integration of hydrogenation and dehydrogenation systems for efficient hydrogen storage and electricity generation, presenting a potential solution for renewable energy storage and utilization (Hamayun et al., 2019).

Chemical Analysis Techniques :

- Research has been conducted on the gas-liquid partition chromatography of mixtures involving this compound. This contributes to the development of more precise analytical techniques in chemistry, facilitating the separation and analysis of complex mixtures (Gil-av et al., 1958).

Mécanisme D'action

Target of Action

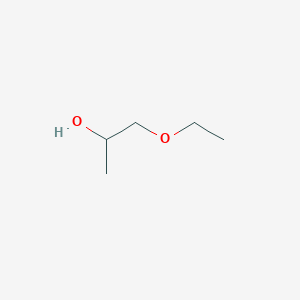

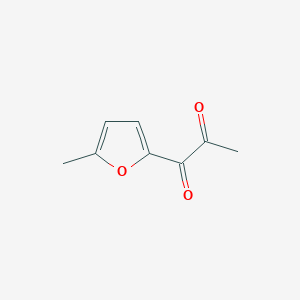

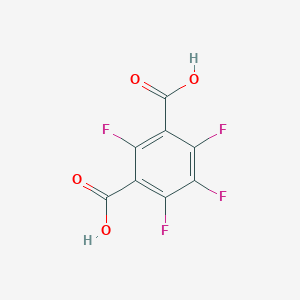

Methylenecyclohexane is an organic compound with the molecular formula C7H12 . It is an unsaturated hydrocarbon, containing a cyclohexane ring with a methylene (methylidine) group attached . .

Mode of Action

It can be produced by a Wittig reaction or a reaction with a Tebbe’s reagent from cyclohexanone . It can also be synthesized as a side product of the dehydration of 2-methylcyclohexanol into 1-methylcyclohexene .

Biochemical Pathways

It’s known that environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous dna-methylation status throughout the genome .

Pharmacokinetics

Its molecular weight is96.170 g/mol , which may influence its absorption and distribution in the body.

Result of Action

Changes in dna methylation add biological plausibility to the increasingly recognized contribution of environmental chemicals to disease burden .

Action Environment

Environmental factors can shape gene expression and subsequent health outcomes. Indeed, early changes in DNA methylation have been proposed to dictate how an organism responds to stressors later in life, enabling adverse childhood experiences to become biologically ‘embedded’ by leaving genetic traces with life-long consequences .

Safety and Hazards

Methylenecyclohexane is highly flammable and may be fatal if swallowed and enters airways . It should be kept away from heat/sparks/open flames/hot surfaces . It should be handled with personal protective equipment, and in a well-ventilated place .

Relevant Papers Over the lifetime, 153 publications have been published on this compound, receiving 2478 citations . This indicates that this compound is a significant topic of research in the field of chemistry.

Propriétés

IUPAC Name |

methylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULMNMJFAZWLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061595 | |

| Record name | Methylenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1192-37-6 | |

| Record name | Methylenecyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenecyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenecyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenecyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylenecyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4NT9H9LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of methylenecyclohexane?

A1: this compound has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound and its derivatives?

A2: Several spectroscopic techniques have been employed to study this compound and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique has been widely used to study the conformational behavior of this compound [, , , ], determine the stereochemistry of reaction products [, ], and analyze the structure of polymers derived from this compound [, , ].

- Infrared (IR) Spectroscopy: IR spectroscopy has been used to analyze the structure of polymers derived from this compound [] and study the ring inversion vibrations of this compound and related compounds [].

- Mass Spectrometry (MS): MS techniques, including high-resolution electron impact MS and low-resolution chemical ionization MS, have been used to characterize reaction products of this compound [].

- Ultraviolet Photoelectron Spectroscopy (UPS): This technique has been employed to study the through-space interactions of the double bond in this compound with remote polar substituents [].

Q3: How does the stereochemistry of this compound derivatives influence their reactivity?

A4: The stereochemistry of this compound derivatives plays a crucial role in determining the regio- and stereoselectivity of various reactions. For instance, the oxymercuration of substituted methylenecyclohexanes shows a preference for axial attack of the hydroxide ion in unhindered systems, while steric effects dominate in hindered compounds []. Similarly, in radical carboazidation reactions, the presence and position of substituents significantly influence the diastereoselectivity, with axial attack being generally preferred for cyclohexyl radicals [].

Q4: What are some common reactions that this compound undergoes?

A4: this compound participates in various reactions, including:

- Isomerization Polymerization: this compound can undergo isomerization polymerization in the presence of catalysts like diimine-Pd complexes, leading to polymers with varying cyclohexylene group configurations [].

- Pyrolysis: At high temperatures, this compound decomposes primarily through ring fission and dehydrogenation, yielding a mixture of hydrocarbons, including toluene and benzene [].

- Oxymercuration: this compound undergoes oxymercuration reactions with mercuric salts, leading to the formation of hydroxymercurials. The stereochemistry of the products is influenced by the substituents on the ring [, , ].

- Ozonolysis: The ozonolysis of this compound has been studied extensively, particularly in the context of atmospheric chemistry. The reaction yields a complex mixture of products, including secondary organic aerosols (SOAs) composed of various organic acids and dimers [, ].

Q5: How is this compound used in organic synthesis?

A6: this compound serves as a valuable building block in organic synthesis. A notable example is its use in this compound annulation reactions, which allow for the efficient construction of complex ring systems. These annulation strategies often involve the addition of organometallic reagents to cyclic enones, followed by cyclization of the resulting intermediates [, , , ].

Q6: How has computational chemistry been employed in the study of this compound?

A7: Computational chemistry plays a significant role in understanding the properties and reactivity of this compound. Various methods, including molecular mechanics (MM2') [] and density functional theory (DFT) [, , ], have been employed to:

- Investigate conformational behavior: Computational studies have helped elucidate the conformational preferences of this compound and its derivatives, providing insights into the factors influencing the equilibrium between different conformers [, , , ].

- Explore reaction mechanisms: Theoretical calculations have been used to investigate the mechanisms of reactions involving this compound, such as the stereoselectivity of electrophilic additions [] and the rearrangement of radical cations [].

- Predict thermodynamic properties: Computational methods have enabled the estimation of thermodynamic parameters like enthalpies of formation for this compound and related compounds [].

Q7: What is the environmental impact of this compound?

A8: The ozonolysis of this compound in the atmosphere contributes to the formation of secondary organic aerosols (SOAs) [, ]. SOAs have implications for air quality, climate change, and human health. Understanding the mechanisms of SOA formation from this compound is crucial for developing effective strategies to mitigate their negative impacts.

Q8: What research is being done on the environmental fate and degradation of this compound?

A9: While specific information on the environmental degradation of this compound is limited in the provided research, its atmospheric ozonolysis and subsequent SOA formation have been investigated [, ]. This research focuses on identifying and quantifying the reaction products, understanding the reaction mechanisms, and evaluating the impact of different reaction conditions on SOA composition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)